molecular formula C4H3Cl2OP B14730414 But-3-en-1-yn-1-ylphosphonic dichloride CAS No. 4981-31-1

But-3-en-1-yn-1-ylphosphonic dichloride

Cat. No.: B14730414
CAS No.: 4981-31-1
M. Wt: 168.94 g/mol
InChI Key: UPVIBYRDDJHCOJ-UHFFFAOYSA-N
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Description

But-3-en-1-yn-1-ylphosphonic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both a phosphonic dichloride group and an alkyne group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of But-3-en-1-yn-1-ylphosphonic dichloride typically involves the reaction of an alkyne with a phosphonic dichloride precursor. One common method is the reaction of but-3-en-1-yne with phosphorus trichloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: But-3-en-1-yn-1-ylphosphonic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

But-3-en-1-yn-1-ylphosphonic dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of But-3-en-1-yn-1-ylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of phosphonic esters and amides. The alkyne group can participate in cycloaddition reactions, adding to its versatility in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: But-3-en-1-yn-1-ylphosphonic dichloride is unique due to the presence of both an alkyne and a phosphonic dichloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industry .

Properties

CAS No.

4981-31-1

Molecular Formula

C4H3Cl2OP

Molecular Weight

168.94 g/mol

IUPAC Name

4-dichlorophosphorylbut-1-en-3-yne

InChI

InChI=1S/C4H3Cl2OP/c1-2-3-4-8(5,6)7/h2H,1H2

InChI Key

UPVIBYRDDJHCOJ-UHFFFAOYSA-N

Canonical SMILES

C=CC#CP(=O)(Cl)Cl

Origin of Product

United States

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